

The Impact of Ditridecyl Adipate on Polymer Matrices: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Ditridecyl adipate*

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Abstract

Ditridecyl adipate (DTDA) is a high molecular weight, non-phthalate plasticizer increasingly considered for use in various polymer systems, particularly where low volatility, high thermal stability, and minimal migration are critical. This technical guide provides a comprehensive overview of the interaction of DTDA with polymer matrices. Due to the limited availability of specific quantitative data for DTDA in the public domain, this guide incorporates data from closely related long-chain adipate plasticizers as a proxy to predict its performance characteristics. Detailed experimental protocols for the evaluation of plasticized polymers are also presented, alongside visualizations of the plasticization mechanism and experimental workflows to aid researchers in their material development and drug delivery system design.

Introduction to Ditridecyl Adipate (DTDA)

Ditridecyl adipate (CAS No. 16958-92-2) is a diester of adipic acid and tridecyl alcohol.^[1] Its long aliphatic chains and high molecular weight contribute to its excellent permanence within a polymer matrix, leading to reduced migration, extraction, and volatility compared to lower molecular weight plasticizers.^[2] These properties make DTDA a promising candidate for applications in sensitive products such as medical devices, pharmaceutical packaging, and food contact materials where plasticizer leaching is a significant concern.^{[2][3]} DTDA is characterized as a low-polarity, clear, oily liquid and is compatible with a range of polymers

including polyvinyl chloride (PVC), ethylene propylene diene monomer (EPDM), and nitrile rubber.[1][4]

Physicochemical Properties of **Ditridecyl Adipate**

A summary of the key physicochemical properties of **Ditridecyl adipate** is presented in Table 1. This data is essential for understanding its behavior during polymer processing and in the final product.

Table 1: Physicochemical Properties of **Ditridecyl Adipate**

Property	Value
CAS Number	16958-92-2
Molecular Formula	C ₃₂ H ₆₂ O ₄
Molecular Weight	510.83 g/mol
Appearance	Clear, colorless to pale yellow liquid
Boiling Point	503.0 ± 18.0 °C
Melting Point	45.9 °C
Density	0.906 ± 0.06 g/mL
Flash Point	226.2 °C

(Data sourced from various chemical suppliers and databases)[1][2][4][5][6][7][8][9][10][11]

Interaction with Polymer Matrices: Mechanism of Action

Plasticizers like DTDA increase the flexibility and workability of a polymer by inserting themselves between the polymer chains. This process disrupts the intermolecular forces (van der Waals forces) between the polymer chains, increasing the free volume and lowering the glass transition temperature (T_g).[12][13] The long, non-polar alkyl chains of DTDA are expected to have good compatibility with non-polar polymers like PVC.

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Mechanism of polymer plasticization by **Ditridecyl adipate**.

Performance in Polymer Matrices: A Comparative Analysis

While specific quantitative data for DTDA is scarce, its performance can be inferred by comparing it with other common long-chain adipate plasticizers used in PVC, such as Di-isodecyl Adipate (DIDA) and Di(2-ethylhexyl) adipate (DEHA or DOA). Due to its higher molecular weight, DTDA is expected to exhibit lower volatility and migration compared to DIDA and DEHA.

Table 2: Comparative Performance of Adipate Plasticizers in Flexible PVC (Proxy Data)

Property	Test Method	DEHA (DOA)	DIDA	DTDA (Predicted)
Hardness (Shore A)	ASTM D2240	~80-85	~82-87	~85-90
Tensile Strength (MPa)	ASTM D412 / D638	~15-18	~16-20	~18-22
Elongation at Break (%)	ASTM D412 / D638	~350-400	~330-380	~300-350
Low-Temperature Flexibility (°C)	ASTM D1043	~-40 to -50	~-50 to -60	~-60 to -70
Volatility (% Weight Loss)	ASTM D1203	~1.5-2.5	~0.8-1.5	< 0.8
Migration into Hexane (%)	Internal Methods	Higher	Moderate	Lower

Note: The values for DEHA and DIDA are compiled from various industry technical data sheets. [1][14][15] The values for DTDA are predicted based on the established trends of increasing hardness and tensile strength, and decreasing elongation, volatility, and migration with longer alkyl chain plasticizers.[4][11][16]

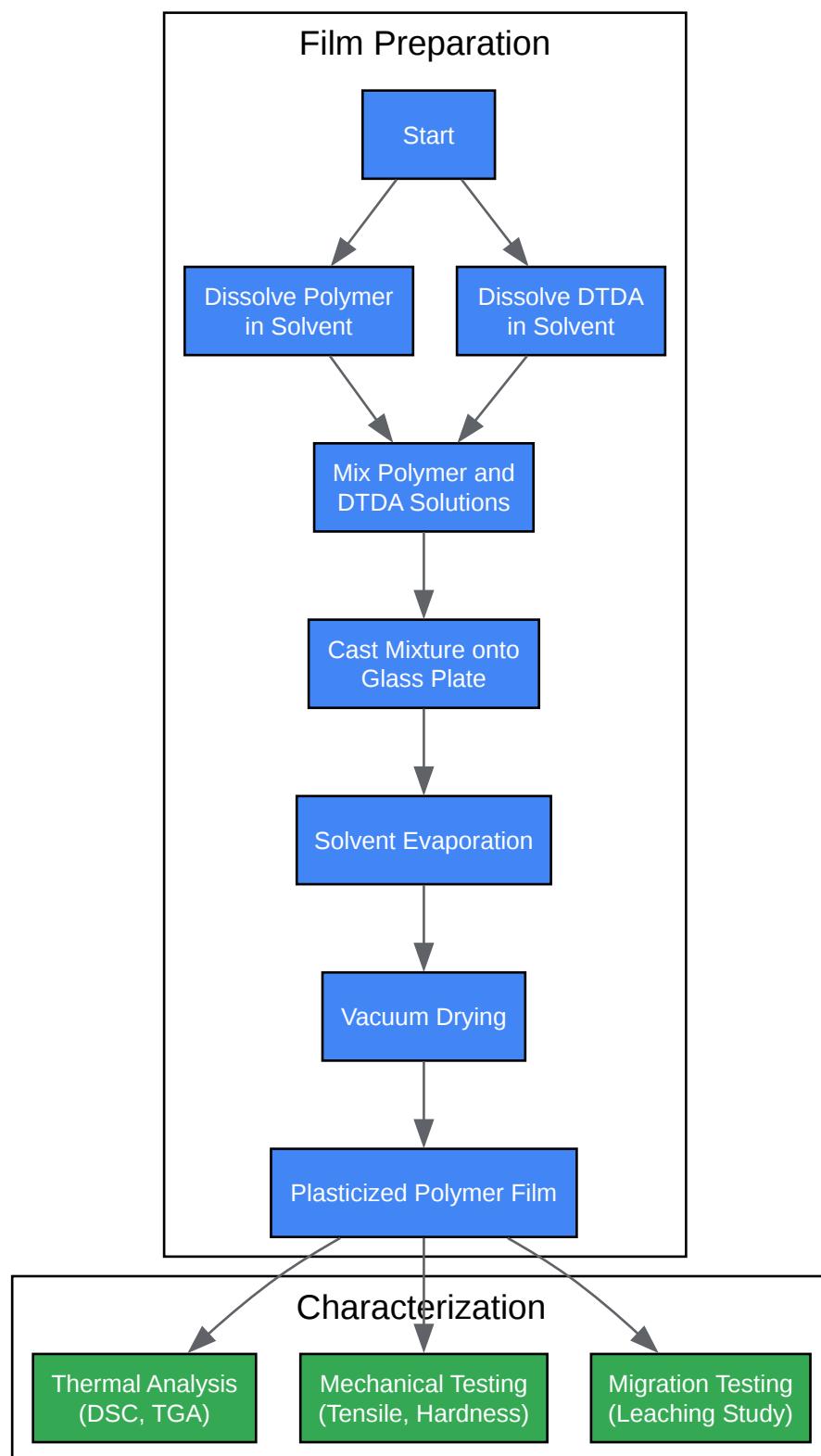
Experimental Protocols

To evaluate the efficacy of DTDA as a plasticizer, a systematic experimental approach is required. This involves the preparation of plasticized polymer films followed by standardized testing of their thermal and mechanical properties, as well as migration studies.

Preparation of Plasticized Polymer Films (Solvent Casting Method)

- Dissolution: Dissolve the desired polymer (e.g., PVC) in a suitable solvent (e.g., tetrahydrofuran - THF) to create a solution of a specific concentration (e.g., 10% w/v).

- Plasticizer Addition: In a separate container, dissolve the required amount of **Ditridecyl adipate** in the same solvent. The concentration of the plasticizer is typically expressed in parts per hundred of resin (phr).
- Mixing: Add the plasticizer solution to the polymer solution and stir until a homogeneous mixture is obtained.
- Casting: Pour the mixture into a level glass petri dish.
- Solvent Evaporation: Allow the solvent to evaporate slowly in a fume hood at room temperature. The petri dish can be partially covered to control the evaporation rate.
- Drying: Once the film appears dry, place it in a vacuum oven at a slightly elevated temperature (below the polymer's Tg) to remove any residual solvent.
- Film Removal: Carefully peel the film from the glass substrate.



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Experimental workflow for preparation and characterization of plasticized polymer films.

Thermal Analysis

- Objective: To determine the glass transition temperature (Tg) of the plasticized polymer.
- Apparatus: Differential Scanning Calorimeter.
- Procedure:
 - A small, weighed sample (5-10 mg) of the polymer film is hermetically sealed in an aluminum pan.
 - The sample is subjected to a controlled temperature program, typically heating from a low temperature (e.g., -80 °C) to a temperature above the expected Tg (e.g., 120 °C) at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.[9][17]
 - The Tg is observed as a step change in the heat flow curve.[18]
- Objective: To evaluate the thermal stability and volatility of the plasticized polymer.
- Apparatus: Thermogravimetric Analyzer.
- Procedure:
 - A weighed sample (10-20 mg) of the polymer film is placed in a TGA pan.
 - The sample is heated at a constant rate (e.g., 10 or 20 °C/min) over a wide temperature range (e.g., 30 °C to 600 °C) under a controlled atmosphere (e.g., nitrogen or air).[7][19]
 - The weight loss of the sample as a function of temperature is recorded. The onset of weight loss indicates the beginning of degradation or volatilization of components.[20]

Mechanical Properties

- Objective: To determine the tensile strength, elongation at break, and modulus of elasticity.
- Standard: ASTM D638.[21][22][23]
- Apparatus: Universal Testing Machine with appropriate grips and an extensometer.

- Procedure:
 - Test specimens are cut from the polymer film into a "dog-bone" shape according to the dimensions specified in ASTM D638.[\[24\]](#)
 - The thickness and width of the gauge section of each specimen are measured.
 - The specimen is mounted in the grips of the testing machine.
 - The specimen is pulled at a constant rate of crosshead displacement until it fractures.
 - The load and extension are recorded throughout the test to generate a stress-strain curve.[\[25\]](#)
- Objective: To measure the indentation hardness of the plasticized material.
- Standard: ASTM D2240.
- Apparatus: Durometer (Shore A scale is typically used for flexible polymers).
- Procedure:
 - The polymer film is placed on a hard, flat surface.
 - The indenter of the durometer is pressed firmly against the sample, and the hardness reading is taken after a specified time (e.g., 1 or 3 seconds).
 - Multiple readings are taken at different locations on the sample and averaged.

Migration (Leaching) Studies

- Objective: To quantify the amount of plasticizer that migrates from the polymer into a surrounding medium.[\[5\]](#)
- Apparatus: Gas Chromatograph-Mass Spectrometer (GC-MS), incubator.
- Procedure:

- A precisely weighed sample of the plasticized polymer film with a known surface area is immersed in a specific volume of a food simulant (e.g., ethanol/water mixture, olive oil) or a relevant solvent in a sealed container.[2][26]
- The container is stored at a controlled temperature for a defined period (e.g., 10 days at 40 °C).[27]
- After the exposure period, the polymer sample is removed.
- The simulant is then analyzed using GC-MS to identify and quantify the amount of leached DTDA.[5]

Conclusion

Ditridecyl adipate presents itself as a viable, high-performance plasticizer for various polymer systems where low migration and high thermal stability are paramount. While direct quantitative performance data remains limited in publicly accessible literature, a strong inference of its properties can be drawn from the behavior of other long-chain adipate esters. It is anticipated that DTDA will impart good flexibility, particularly at low temperatures, while offering superior permanence compared to shorter-chain adipates. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate the performance of DTDA in their specific polymer formulations and applications, thereby facilitating the development of safer and more durable materials for the pharmaceutical, medical, and consumer goods industries.

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